Glyburide-d11

Description

BenchChem offers high-quality Glyburide-d11 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glyburide-d11 including the price, delivery time, and more detailed information at info@benchchem.com.

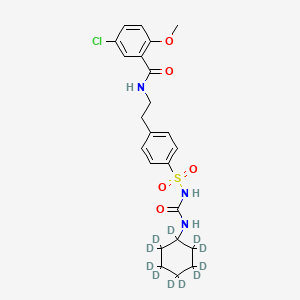

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)/i2D2,3D2,4D2,5D2,6D2,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNLBTZKUZBEKO-ICMLHTDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189985-02-1 | |

| Record name | 5-chloro-2-methoxy-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Glyburide-d11 and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glyburide-d11, a deuterated analog of the well-established anti-diabetic drug, Glyburide. This document details its chemical properties, structure, and primary applications in a research setting, with a focus on its role as an internal standard in pharmacokinetic and metabolic studies.

Introduction to Glyburide-d11

Glyburide-d11 is a stable isotope-labeled version of Glyburide, a second-generation sulfonylurea medication used to treat type 2 diabetes.[1][2] In Glyburide-d11, eleven hydrogen atoms on the cyclohexyl ring have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Glyburide in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS).[3] Its chemical and biological properties are virtually identical to those of Glyburide, but its increased mass allows for clear differentiation in a mass spectrometer.

Chemical Structure and Properties

The core chemical structure of Glyburide-d11 is identical to that of Glyburide, with the exception of the deuterium labeling on the cyclohexyl group. This substitution of hydrogen with deuterium results in a higher molecular weight, which is the key feature for its use as an internal standard.

Chemical Structure of Glyburide:

Chemical Structure of Glyburide-d11:

The chemical structure of Glyburide-d11 is the same as Glyburide, with the 11 hydrogen atoms on the cyclohexyl ring replaced by deuterium.

Table 1: Comparison of Chemical Properties

| Property | Glyburide | Glyburide-d11 |

| IUPAC Name | 5-chloro-N-(2-(4-((cyclohexylcarbamoyl)sulfamoyl)phenyl)ethyl)-2-methoxybenzamide | 5-chloro-N-(2-(4-(((cyclohexyl-d11)carbamoyl)amino)sulfonyl)phenyl)ethyl)-2-methoxybenzamide |

| CAS Number | 10238-21-8 | 1189985-02-1[4] |

| Molecular Formula | C₂₃H₂₈ClN₃O₅S | C₂₃H₁₇D₁₁ClN₃O₅S[4] |

| Molecular Weight | 494.00 g/mol | 505.07 g/mol |

| Appearance | White or almost white crystalline powder | Solid |

Mechanism of Action of the Parent Compound, Glyburide

As a sulfonylurea, Glyburide (and by extension, Glyburide-d11) lowers blood glucose levels primarily by stimulating insulin secretion from the pancreatic β-cells.[1][2] This action is dependent on the presence of functioning β-cells.

The signaling pathway for Glyburide's action is as follows:

Caption: Glyburide Signaling Pathway in Pancreatic β-cells.

Experimental Applications and Protocols

The primary application of Glyburide-d11 is as an internal standard in the quantitative analysis of Glyburide in biological samples. Its utility stems from its similar extraction and ionization properties to the unlabeled drug, while being distinguishable by its higher mass-to-charge ratio (m/z) in mass spectrometry.

Experimental Workflow for Glyburide Quantification

The following diagram illustrates a typical workflow for the quantification of Glyburide in a plasma sample using Glyburide-d11 as an internal standard.

Caption: Workflow for Glyburide quantification using Glyburide-d11.

Detailed Experimental Protocol: LC-MS/MS Quantification of Glyburide in Human Plasma

This protocol is a representative example and may require optimization for specific instrumentation and laboratory conditions.

1. Materials and Reagents:

-

Glyburide analytical standard

-

Glyburide-d11 (internal standard)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Standard Solution Preparation:

-

Prepare stock solutions of Glyburide and Glyburide-d11 in methanol (e.g., 1 mg/mL).

-

Prepare working standard solutions of Glyburide by serial dilution of the stock solution with methanol:water (1:1, v/v) to create a calibration curve (e.g., 1 to 500 ng/mL).

-

Prepare a working solution of Glyburide-d11 (e.g., 100 ng/mL) in methanol:water (1:1, v/v).

3. Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of the Glyburide-d11 working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate Glyburide from matrix components (e.g., start with 95% A, ramp to 5% A over 5 minutes).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Glyburide: e.g., m/z 494.2 → 369.1

-

Glyburide-d11: e.g., m/z 505.2 → 380.1

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for both Glyburide and Glyburide-d11.

-

Calculate the peak area ratio of Glyburide to Glyburide-d11.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the Glyburide standards.

-

Determine the concentration of Glyburide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Glyburide-d11 is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of Glyburide. Its use as an internal standard ensures the accuracy and precision of analytical methods by compensating for variations in sample preparation and instrument response. This technical guide provides the fundamental information and a practical experimental framework for the effective utilization of Glyburide-d11 in a laboratory setting.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Glyburide-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Glyburide-d11, a deuterated analog of the sulfonylurea drug Glyburide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and bioanalytical studies utilizing this stable isotope-labeled compound.

Chemical Identity and Physical Properties

Glyburide-d11 is a synthetic, deuterated form of Glyburide, where eleven hydrogen atoms on the cyclohexyl ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis of Glyburide in biological matrices.

| Property | Value | Reference |

| Chemical Name | 5-Chloro-N-[2-[4-[[[(cyclohexylamino-d11)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide | [1] |

| Synonyms | Glibenclamide-d11 | [1] |

| CAS Number | 1189985-02-1 | [2] |

| Molecular Formula | C₂₃H₁₇D₁₁ClN₃O₅S | [2] |

| Molecular Weight | 505.07 g/mol | [2] |

| Appearance | Solid | - |

| Melting Point | 240-242 °C | - |

| Solubility | Slightly soluble in Methanol and DMSO. | [2] |

| Storage Temperature | -20°C | [2] |

Spectroscopic and Chromatographic Data

Detailed spectroscopic and chromatographic data are essential for the accurate identification and quantification of Glyburide-d11.

Mass Spectrometry

Mass spectrometry is a primary technique for the analysis of Glyburide-d11, typically in conjunction with liquid chromatography (LC-MS/MS).

Key Mass Spectrometric Parameters:

| Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | [3] |

| Precursor Ion ([M+H]⁺) | m/z 505.1 | - |

| Common Fragment Ion | m/z 369.0 (corresponding to the non-deuterated fragment) | - |

Note: The fragmentation pattern of Glyburide-d11 is expected to be similar to that of Glyburide, with the primary cleavage occurring at the sulfonylurea bond. The fragment ion at m/z 369.0 corresponds to the loss of the deuterated cyclohexyl isocyanate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for the separation of Glyburide and its deuterated internal standard.

| Parameter | Typical Conditions | Reference |

| Column | C8 or C18 | [4] |

| Mobile Phase | Acetonitrile and water with additives like formic acid or ammonium acetate | [3] |

| Detection | UV at ~230 nm or Mass Spectrometry | [5] |

Experimental Protocols

The primary application of Glyburide-d11 is as an internal standard in the quantitative analysis of Glyburide in biological samples.

Quantification of Glyburide in Human Plasma by LC-MS/MS

This protocol outlines a typical method for the extraction and analysis of Glyburide from human plasma using Glyburide-d11 as an internal standard.[3]

Materials:

-

Human plasma samples

-

Glyburide-d11 (internal standard)

-

Acetonitrile

-

Formic acid

-

Water (HPLC grade)

-

Centrifuge

-

HPLC system coupled with a tandem mass spectrometer

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add a known amount of Glyburide-d11 solution.

-

Precipitate proteins by adding 300 µL of acetonitrile containing 0.1% formic acid.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a C18 HPLC column.

-

Elute with a gradient of acetonitrile and water containing 0.1% formic acid.

-

Monitor the transitions for Glyburide (e.g., m/z 494.0 → 369.0) and Glyburide-d11 (e.g., m/z 505.1 → 369.0) using multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of Glyburide to Glyburide-d11 against the concentration of Glyburide standards.

-

Determine the concentration of Glyburide in the unknown samples from the calibration curve.

-

Mechanism of Action and Signaling Pathway

As a deuterated analog, Glyburide-d11 is expected to have the same mechanism of action as Glyburide, which is a well-characterized sulfonylurea antidiabetic drug.

Glyburide primarily acts on the pancreatic β-cells to stimulate insulin secretion. It binds to the sulfonylurea receptor 1 (SUR1), which is a subunit of the ATP-sensitive potassium (K-ATP) channel. This binding leads to the closure of the K-ATP channels, causing depolarization of the β-cell membrane. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in increased insulin release.

References

- 1. clearsynth.com [clearsynth.com]

- 2. dev.usbio.net [dev.usbio.net]

- 3. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of a sensitive LC-MS assay for quantification of glyburide and its metabolite 4-transhydroxy glyburide in plasma and urine: an OPRU Network study - PMC [pmc.ncbi.nlm.nih.gov]

Glyburide-d11: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glyburide-d11, a deuterated analog of the sulfonylurea drug Glyburide. It is intended to serve as a comprehensive resource for professionals in research, drug development, and analytical sciences. This document covers the fundamental properties of Glyburide-d11, its primary application as an internal standard in bioanalytical methods, detailed experimental protocols, and the pharmacological context of its non-deuterated counterpart, Glyburide.

Core Properties of Glyburide-d11

Glyburide-d11 is a stable, isotopically labeled form of Glyburide, where eleven hydrogen atoms have been replaced with deuterium. This modification results in a higher molecular weight compared to the parent compound, a critical feature for its use in mass spectrometry-based assays.

| Property | Value |

| CAS Number | 1189985-02-1[1][2] |

| Molecular Formula | C23H17D11ClN3O5S[1][2] |

| Molecular Weight | 505.07 g/mol [1][2] |

| Synonyms | Glibenclamide-d11, 5-Chloro-N-[2-[4-[[[(cyclohexylamino-d11)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide[1][2] |

Application in Bioanalysis: Use as an Internal Standard

The primary application of Glyburide-d11 is as an internal standard (IS) for the quantitative analysis of Glyburide in biological matrices such as plasma and urine.[3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it closely mimics the analyte of interest during sample preparation and analysis, correcting for variability in extraction, chromatography, and ionization.[4]

Experimental Workflow: Quantification of Glyburide in Plasma

The following diagram outlines a typical workflow for the quantification of Glyburide in plasma samples using Glyburide-d11 as an internal standard, followed by LC-MS/MS analysis.

Experimental Protocols

1. Preparation of Stock and Working Solutions:

-

Glyburide-d11 Internal Standard Stock Solution: Prepare a stock solution of Glyburide-d11 in methanol at a concentration of 2.00 µg/mL.[1]

-

Analyte Stock Solution: Prepare a stock solution of Glyburide in methanol.[1]

-

Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solutions in methanol to the desired concentrations for creating calibration curves.[1]

2. Sample Preparation from Plasma:

-

To 400 µL of plasma, add 10 µL of the Glyburide-d11 internal standard solution.[1]

-

Vortex the sample for 1 minute.[1]

-

Add 1.2 mL of acetonitrile containing 0.1% (v/v) formic acid for protein precipitation.[1]

-

Vortex again for 3 minutes, followed by centrifugation at 12,000 × g for 15 minutes at 4°C.[1]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of air at 40°C.[1]

-

Reconstitute the residue in 120 µL of a 50:50 (v/v) solution of 5 mM aqueous ammonium acetate buffer (pH 5.0) and methanol.[1]

-

Filter the reconstituted sample before injection into the LC-MS/MS system.[1]

3. Sample Preparation from Urine (Liquid-Liquid Extraction):

-

To 400 µL of urine, add 10 µL of the Glyburide-d11 internal standard solution.[1]

-

Vortex for 1 minute.

-

Add 1.0 mL of ethyl acetate and shake vigorously for 3 minutes.[1]

-

Centrifuge at 12,000 × g for 15 minutes at 4°C.[1]

-

Repeat the extraction with another 1.0 mL of ethyl acetate.[1]

-

Combine the organic extracts and evaporate to dryness.[1]

-

Reconstitute the residue in 120 µL of a 50:50 (v/v) solution of 5 mM ammonium acetate buffer (pH 5.0) and methanol.[1]

4. LC-MS/MS Conditions (Illustrative):

-

Chromatographic Column: A C18 reverse-phase column is typically used.[5]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is common.[5]

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is frequently employed.[5]

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Glyburide and Glyburide-d11, ensuring high selectivity and sensitivity.[3][5]

Mechanism of Action of Glyburide (Glibenclamide)

Glyburide exerts its glucose-lowering effect by stimulating the release of insulin from pancreatic β-cells.[6][7] This action is mediated through its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel on the β-cell membrane.[2][6][8]

Signaling Pathway of Glyburide-Induced Insulin Secretion

The following diagram illustrates the signaling cascade initiated by Glyburide binding to the SUR1, leading to insulin exocytosis.

Pathway Description:

-

Binding: Glyburide binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the pancreatic β-cell membrane.[2][8]

-

Channel Closure: This binding event inhibits the KATP channel, preventing potassium ion (K+) efflux from the cell.[2]

-

Depolarization: The reduction in K+ outflow leads to the depolarization of the cell membrane.[6]

-

Calcium Influx: The change in membrane potential triggers the opening of voltage-gated calcium channels, resulting in an influx of extracellular calcium (Ca2+) into the cell.[6][9]

-

Insulin Exocytosis: The rise in intracellular Ca2+ concentration acts as a second messenger, stimulating the fusion of insulin-containing vesicles with the cell membrane and the subsequent release of insulin into the bloodstream (exocytosis).[2][6]

Conclusion

Glyburide-d11 is an indispensable tool for the accurate quantification of Glyburide in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays provides the necessary precision and accuracy for pharmacokinetic and pharmacodynamic studies.[10][11][12][13][14] A thorough understanding of the bioanalytical methodologies and the underlying pharmacological mechanism of action of Glyburide is crucial for researchers in the field of diabetes drug development and metabolic diseases.

References

- 1. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of action of glyburide on the beta cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Glyburide? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. ClinPGx [clinpgx.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Pharmacokinetics of glyburide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 12. Comparison of pharmacokinetics and pharmacodynamics of short- and long-term glyburide therapy in NIDDM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

Synthesis and purification of deuterated glyburide

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Glyburide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds have become invaluable tools in pharmaceutical research and development. The substitution of hydrogen with its stable, heavier isotope, deuterium, can significantly alter a drug's metabolic profile. This modification, known as the kinetic isotope effect (KIE), often leads to a slower rate of metabolic breakdown, potentially improving a drug's pharmacokinetic properties, such as half-life and bioavailability, which can result in enhanced efficacy and a better safety profile.[1]

Glyburide (also known as Glibenclamide) is a second-generation sulfonylurea medication widely used to treat type 2 diabetes mellitus.[2] It functions by stimulating insulin secretion from pancreatic beta cells.[3] Glyburide is primarily metabolized in the liver via hydroxylation of the cyclohexyl ring, a reaction mediated by cytochrome P450 enzymes (primarily CYP2C9).[3][4] Deuterating this metabolically active site, as in Glyburide-d11, is a strategic approach to slow its inactivation. Furthermore, Glyburide-d11 serves as an essential internal standard for the highly accurate quantification of glyburide in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][5]

This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of deuterated glyburide, specifically focusing on Glyburide-d11. It includes proposed experimental protocols, quantitative analytical data, and workflow diagrams to support researchers in this field.

Chemical Profile: Glyburide-d11

| Property | Value |

| Chemical Name | 5-Chloro-N-[2-[4-[[[(cyclohexylamino-d11)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide[6] |

| Synonyms | Glibenclamide-d11[7] |

| CAS Number | 1189985-02-1[7] |

| Molecular Formula | C₂₃H₁₇D₁₁ClN₃O₅S[7] |

| Molecular Weight | 505.07 g/mol [7] |

Synthesis of Deuterated Glyburide (Glyburide-d11)

A complete, step-by-step synthesis protocol for Glyburide-d11 is not publicly available. However, based on established synthetic routes for sulfonylureas and deuterated analogues, a logical and robust synthetic pathway can be proposed.[8] The core strategy involves the synthesis of two key intermediates: (A) deuterated cyclohexylamine (Cyclohexylamine-d11) and (B) the sulfonamide moiety, 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide. These intermediates are then coupled to form the final product.

Experimental Protocol: Proposed Synthesis

Part A: Synthesis of Cyclohexylamine-d11

This procedure is adapted from standard methods for synthesizing cyclohexylamine.[9]

-

Reaction Setup: In a high-pressure reactor, charge deuterated cyclohexanone (cyclohexanone-d10), a suitable solvent (e.g., ethanol), and a hydrogenation catalyst (e.g., Cobalt or Nickel-based).

-

Reductive Amination: Pressurize the reactor with ammonia (NH₃) and then with deuterium gas (D₂).

-

Heating and Reaction: Heat the mixture while stirring vigorously. Monitor the reaction progress by measuring D₂ uptake. The reaction involves the formation of a deuterated imine intermediate, which is subsequently reduced.

-

Work-up: After the reaction is complete, cool the reactor, vent the excess gas, and filter off the catalyst.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude cyclohexylamine-d11 can be purified by distillation.

Part B: Synthesis of 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide

This protocol is based on a patented synthetic route.[10]

-

Methylation of 5-Chlorosalicylic Acid: Dissolve 5-chlorosalicylic acid in a suitable solvent (e.g., acetone). Add sodium hydroxide and dimethyl sulfate. Heat the mixture under reflux. After the reaction, evaporate the solvent. Extract the product, methyl-5-chloro-2-methoxybenzoate, with an organic solvent like ether.

-

Aminolysis: React the methyl-5-chloro-2-methoxybenzoate with phenethylamine to form the amide N-phenethyl-5-chloro-2-methoxybenzamide.

-

Chlorosulfonation: Dissolve the amide from the previous step in chloroform and cool to -10°C. Add chlorosulfonic acid dropwise, maintaining the low temperature. This step adds the -SO₂Cl group to the para position of the phenethyl ring.

-

Ammonolysis: The resulting sulfonyl chloride is then reacted with aqueous ammonia (aminolysis) to form the final sulfonamide intermediate.

Part C: Final Coupling Reaction

This step follows the traditional synthesis of sulfonylureas.

-

Isocyanate Formation: Convert the purified Cyclohexylamine-d11 into the corresponding isocyanate (Cyclohexyl-d11-isocyanate). This can be achieved using phosgene or a phosgene equivalent. This step must be performed with extreme caution due to the high toxicity of the reagents.

-

Coupling: In a suitable anhydrous solvent, react the 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide intermediate with the freshly prepared Cyclohexyl-d11-isocyanate to yield the final product, Glyburide-d11.

Purification of Deuterated Glyburide

Purification is a critical step to ensure the final product is free of chemical impurities and meets the high standards required for pharmaceutical research.[11] A combination of recrystallization and preparative high-performance liquid chromatography (HPLC) is often employed.

Experimental Protocols: Purification

Protocol 1: Recrystallization

This method is effective for removing bulk impurities from the crude product.[12]

-

Dissolution: Dissolve the crude Glyburide-d11 product in methanol.

-

pH Adjustment: Add a 10-20% ammonia solution to the methanolic solution to dissolve the material and adjust the pH to approximately 8.0-9.0.

-

Filtration: Filter the solution to remove any insoluble impurities.

-

Recrystallization: Slowly add glacial acetic acid to the filtrate to adjust the pH to 6.0-7.0, causing the purified product to precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, wash with water, and dry under a vacuum at ~55°C. This process can yield product with >99% purity.[12]

Protocol 2: Preparative HPLC

For achieving the highest purity, preparative reverse-phase HPLC is the method of choice.[13][14]

-

Sample Preparation: Dissolve the recrystallized or crude product in a suitable solvent, such as methanol or acetonitrile, at a high concentration (e.g., 50 mg/mL).[13]

-

Chromatographic System:

-

Column: A preparative C8 or C18 column (e.g., Luna C8, 250 mm x 21.2 mm, 10 µm particle size).[13]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or a buffer solution. A typical starting point could be Acetonitrile:Water (70:30 v/v).[13]

-

Flow Rate: Set a high flow rate suitable for the preparative column (e.g., 8-20 mL/min).[13]

-

Detection: Use a UV detector set to a wavelength where glyburide has strong absorbance, such as 230 nm or 300 nm.[13][15]

-

-

Injection and Fraction Collection: Inject large volumes of the prepared sample onto the column. Collect the fractions corresponding to the main product peak.

-

Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the final high-purity Glyburide-d11.

Analysis and Characterization

A combination of analytical techniques is essential to confirm the identity, purity, and isotopic enrichment of the final product.[13]

Analytical Data and Protocols

LC-MS/MS Analysis for Quantification

LC-MS/MS is the gold standard for quantifying glyburide in biological samples, using Glyburide-d11 as an internal standard.[16]

Sample Preparation (Human Plasma): [16]

-

Add 10 µL of the internal standard solution (e.g., 2.00 µg/mL Glyburide-d11 in methanol) to 400 µL of the plasma sample.

-

Vortex for 1 minute.

-

Add 1.2 mL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 3 minutes, then centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant and dry it under an air stream at 40°C.

-

Reconstitute the residue in 120 µL of a 50:50 mixture of 5 mM aqueous ammonium acetate (pH 5.0) and methanol.

Chromatographic Conditions: [16]

-

Column: Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 70% methanol in 5 mM aqueous ammonium acetate (pH 5.0).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Parameters: [16] The following table summarizes typical MS parameters and Multiple Reaction Monitoring (MRM) transitions for glyburide and its deuterated internal standard.

| Parameter | Analyte: Glyburide | IS: Glyburide-d11 |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (Q1) m/z | 494.1 | 505.1 |

| Product Ion (Q2) m/z | 369.1 | 380.1 |

| Dwell Time (ms) | 200 | 200 |

| Declustering Potential (V) | 60 | 60 |

| Collision Energy (V) | 25 | 25 |

Quantitative Performance Data: The following data, derived from methods using Glyburide-d11 as an internal standard, demonstrate the performance of a validated LC-MS/MS assay.[16]

| Parameter | Plasma | Urine |

| Lower Limit of Quantitation (LLOQ) | 1.02 ng/mL | 0.0594 ng/mL |

| Extraction Recovery | 87% - 99% | 85% - 95% |

| Inter/Intra-day Accuracy | 86% - 114% | 94% - 105% |

| Inter/Intra-day Precision (%RSD) | < 14% | < 14% |

NMR Spectroscopy

NMR is crucial for confirming the successful and specific incorporation of deuterium.

-

¹H NMR: In a ¹H NMR spectrum of pure Glyburide-d11, the signal corresponding to the cyclohexyl protons should be absent or significantly diminished, confirming successful deuteration.

-

²H NMR: A ²H (Deuterium) NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions on the cyclohexyl ring, providing direct evidence of the label's location.

Conclusion

The synthesis and purification of deuterated glyburide, while not trivial, are achievable through a well-designed, multi-step process. By combining established methods for the synthesis of the core sulfonamide structure with specific protocols for the preparation of deuterated intermediates, high-purity Glyburide-d11 can be obtained. Rigorous purification via recrystallization and preparative HPLC, followed by comprehensive characterization using LC-MS/MS and NMR, is paramount to ensure the quality required for its use as both a therapeutic candidate and a critical internal standard in bioanalytical studies. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully navigate this process.

References

- 1. Sciencemadness Discussion Board - Synthesis of cyclohexylamine (via FR971429) - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validation of a sensitive LC-MS assay for quantification of glyburide and its metabolite 4-transhydroxy glyburide in plasma and urine: an OPRU Network study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preserve.lehigh.edu [preserve.lehigh.edu]

- 5. 5-Chloro-N-[2-[4-[[[(cyclohexylamino-d11)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide Archives - Acanthus Research [acanthusresearch.com]

- 6. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Cyclohexylamine synthesis - chemicalbook [chemicalbook.com]

- 9. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 10. Kinetic deuterium isotope effects on deamination and N-hydroxylation of cyclohexylamine by rabbit liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN105111113A - Refining method for producing glibenclamide - Google Patents [patents.google.com]

- 12. Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide - ProQuest [proquest.com]

- 13. warwick.ac.uk [warwick.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

A Technical Guide to Commercial Glyburide-d11 Reference Standard for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available Glyburide-d11 reference standards. This document outlines key technical data from various suppliers, detailed experimental protocols for its use as an internal standard, and visual representations of its mechanism of action and analytical applications.

Commercial Suppliers and Quantitative Data

Glyburide-d11, a deuterated analog of the antidiabetic drug glyburide, is an essential tool for pharmacokinetic and bioanalytical studies. Its use as an internal standard in mass spectrometry-based assays ensures accurate quantification of glyburide in complex biological matrices. Several commercial suppliers offer Glyburide-d11 reference standards. The following table summarizes the available quantitative data for these products.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |

| Clearsynth | CS-O-06649 | 1189985-02-1 | C₂₃H₁₇D₁₁ClN₃O₅S | 505.07 | ≥ 95% (HPLC) | Not specified |

| LGC Standards | TRC-G598352 | 1189985-02-1 | C₂₃H₁₇D₁₁ClN₃O₅S | 505.071 | >95% (HPLC) | Not specified |

| Simson Pharma | G070006 | 1189985-02-1 | C₂₃H₁₇D₁₁ClN₃O₅S | 505.07 | Custom Synthesis | Not specified |

| TLC Pharmaceutical Standards | G-133 | 1189985-02-1 | C₂₃H₁₇D₁₁ClN₃O₅S | 505.07 | Not specified | Not specified |

| United States Biological | G8139-05 | 1189985-02-1 | C₂₃H₁₇D₁₁ClN₃O₅S | 505.07 | Highly Purified | Not specified |

| Santa Cruz Biotechnology | sc-219531 | 1189985-02-1 | C₂₃H₁₇D₁₁ClN₃O₅S | 505.07 | Not specified | Not specified |

| MedChemExpress | HY-112028S | 1189985-02-1 | C₂₃H₁₇D₁₁ClN₃O₅S | 505.07 | Not specified | Not specified |

Note: Isotopic enrichment is a critical parameter for deuterated standards. While not always explicitly stated on product datasheets, it is often detailed in the Certificate of Analysis (CoA), which should be requested from the supplier. For use as an internal standard in mass spectrometry, an isotopic purity of >98% is generally recommended.

Experimental Protocols: Quantification of Glyburide in Biological Matrices using LC-MS/MS

The following is a representative protocol for the quantification of glyburide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Glyburide-d11 as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.

Materials and Reagents

-

Glyburide analytical standard

-

Glyburide-d11 internal standard

-

Human plasma (blank)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Glyburide and Glyburide-d11 in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Glyburide stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (50 ng/mL): Dilute the Glyburide-d11 stock solution with methanol:water (1:1, v/v) to a final concentration of 50 ng/mL.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 200 µL of the internal standard working solution (50 ng/mL in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Glyburide: Q1/Q3 (e.g., m/z 494.1 -> 369.1)

-

Glyburide-d11: Q1/Q3 (e.g., m/z 505.1 -> 369.1)

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Glyburide to Glyburide-d11 against the concentration of the Glyburide standards.

-

Determine the concentration of Glyburide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Core: Mechanism and Application

The following diagrams, generated using the DOT language, illustrate the signaling pathway of glyburide, a typical experimental workflow, and the logical relationship of its application as an internal standard.

Caption: Glyburide signaling pathway in pancreatic β-cells.

In-Depth Technical Guide to the Isotopic Purity and Stability of Glyburide-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of Glyburide-d11, a deuterated internal standard essential for the accurate quantification of the anti-diabetic drug Glyburide in complex biological matrices. This document details the assessment of its isotopic purity and stability, providing experimental protocols and data interpretation to ensure its reliable use in preclinical and clinical research.

Introduction to Glyburide-d11

Glyburide-d11 (Glibenclamide-d11) is a stable isotope-labeled analog of Glyburide, where eleven hydrogen atoms on the cyclohexyl ring have been replaced with deuterium. This modification results in a molecule with a higher molecular weight (505.07 g/mol ) compared to the unlabeled Glyburide (494.0 g/mol ), allowing for its differentiation in mass spectrometry-based bioanalytical methods. Its primary application is as an internal standard in pharmacokinetic and drug metabolism studies, where it is used to correct for variability in sample preparation and instrument response.

The reliability of quantitative data generated using Glyburide-d11 is directly dependent on its isotopic purity and stability. High isotopic purity ensures minimal interference from unlabeled or partially labeled species, while proven stability guarantees that the internal standard does not degrade during sample storage and analysis, which could lead to inaccurate results.

Isotopic Purity of Glyburide-d11

The isotopic purity of a deuterated compound refers to the percentage of the molecules that contain the desired number of deuterium atoms. For Glyburide-d11, the ideal composition is 100% of the molecules containing eleven deuterium atoms. However, due to the nature of chemical synthesis, a distribution of isotopologues (molecules with different numbers of deuterium atoms) is typically present. It is crucial to characterize this distribution to understand the potential for isotopic interference.

Quantitative Isotopic Purity Data

The isotopic distribution of Glyburide-d11 is determined using high-resolution mass spectrometry (HRMS). While a specific Certificate of Analysis for a single batch of Glyburide-d11 is not publicly available, the following table represents a typical isotopic distribution for a commercially available lot of a highly deuterated compound, based on common manufacturing specifications. It is important to note that this data is illustrative and the actual distribution may vary between batches and manufacturers. Researchers should always refer to the Certificate of Analysis provided with their specific lot of Glyburide-d11.

| Isotopologue | Mass Difference from Unlabeled | Theoretical Abundance (%) |

| d11 | +11 | > 98% |

| d10 | +10 | < 2% |

| d9 | +9 | < 0.5% |

| d8 | +8 | < 0.1% |

| d0 (Unlabeled) | 0 | < 0.01% |

This table is a representative example and should not be considered as actual batch-specific data.

Experimental Protocol for Isotopic Purity Determination by Mass Spectrometry

This protocol outlines a general procedure for the determination of the isotopic purity of Glyburide-d11 using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Objective: To determine the relative abundance of Glyburide-d11 and its lower isotopologues.

Materials:

-

Glyburide-d11 reference standard

-

LC-MS grade water, acetonitrile, and formic acid

-

High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system

-

Analytical column suitable for the separation of Glyburide (e.g., C18 column)

Procedure:

-

Sample Preparation: Prepare a stock solution of Glyburide-d11 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase composition.

-

LC-HRMS Analysis:

-

Inject the prepared sample onto the LC-HRMS system.

-

Perform a chromatographic separation to ensure that the Glyburide-d11 peak is well-resolved from any potential impurities.

-

Acquire full-scan mass spectra in positive ion mode over a mass range that includes the molecular ions of unlabeled Glyburide and Glyburide-d11 (e.g., m/z 490-515).

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]+ ions of Glyburide-d11 (m/z 505.1) and its expected lower isotopologues (d10, d9, etc.).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total area of all detected isotopologues.

-

Stability of Glyburide-d11

The stability of Glyburide-d11 is a critical parameter that ensures its integrity from the point of receipt through to the final analysis of study samples. Stability studies are conducted to evaluate the impact of various environmental factors such as temperature, humidity, and light on the integrity of the molecule.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways. These studies involve exposing the drug substance to stress conditions that are more severe than accelerated stability testing conditions.

Summary of Forced Degradation Conditions and Results for Glyburide:

| Stress Condition | Reagents and Conditions | Observation |

| Acid Hydrolysis | 0.1 M HCl at 80°C for 2 hours | Significant degradation observed. |

| Base Hydrolysis | 0.1 M NaOH at 80°C for 2 hours | Significant degradation observed. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Moderate degradation observed. |

| Thermal Degradation | 105°C for 24 hours | Minimal degradation observed. |

| Photolytic Degradation | Exposure to UV light (254 nm) for 24 hours | Minimal degradation observed. |

Note: The degradation profile of Glyburide-d11 is expected to be comparable to that of unlabeled Glyburide.

Long-Term Stability

Long-term stability studies are designed to establish the re-test period or shelf life for the deuterated standard under recommended storage conditions.

Recommended Storage Conditions:

-

Long-term: -20°C in a tightly sealed, light-resistant container.

-

Short-term (in solution): 2-8°C for up to one week. Avoid repeated freeze-thaw cycles.

Experimental Protocol for Long-Term Stability Testing

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances.

Objective: To evaluate the long-term stability of Glyburide-d11 under specified storage conditions.

Materials:

-

Glyburide-d11 reference standard

-

Validated stability-indicating HPLC-UV or LC-MS method

-

Controlled environment stability chambers

Procedure:

-

Initial Analysis (Time Zero):

-

Analyze a representative sample of the Glyburide-d11 batch to determine its initial purity and isotopic distribution.

-

-

Stability Study Setup:

-

Store aliquots of the Glyburide-d11 standard in tightly sealed, light-resistant containers at the recommended long-term storage condition (-20°C).

-

Place additional aliquots in stability chambers at accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH) to predict long-term stability.

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated), remove a sample from each storage condition.

-

Allow the sample to equilibrate to room temperature before analysis.

-

Analyze the sample using the validated stability-indicating method to assess for any degradation products and changes in purity.

-

-

Data Evaluation:

-

Compare the results from each time point to the initial (time zero) data.

-

Any significant change, such as a decrease in purity or the appearance of degradation products, should be investigated.

-

The re-test period is established based on the time interval during which the Glyburide-d11 remains within its predefined acceptance criteria.

-

Visualizations

Glyburide Mechanism of Action

Glyburide exerts its hypoglycemic effect by stimulating insulin release from the pancreatic β-cells. The following diagram illustrates the signaling pathway involved.

Caption: Mechanism of action of Glyburide in pancreatic β-cells.

Experimental Workflow for Isotopic Purity Assessment

The following diagram outlines the workflow for determining the isotopic purity of Glyburide-d11.

Caption: Workflow for isotopic purity assessment of Glyburide-d11.

Experimental Workflow for Stability Testing

The following diagram illustrates the workflow for the stability testing of Glyburide-d11.

Caption: Workflow for stability testing of Glyburide-d11.

Conclusion

This technical guide has provided a detailed overview of the critical aspects of isotopic purity and stability for Glyburide-d11. The provided experimental protocols and illustrative data serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the quality and reliability of this essential internal standard. Adherence to rigorous quality control, as outlined in this guide, is paramount for generating accurate and reproducible bioanalytical data in the development of new therapeutics.

The Precision Imperative: A Technical Guide to Stable Isotope-Labeled Internal Standards in Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

The Core Principle: Isotope Dilution Mass Spectrometry

The foundation of quantitative analysis using SIL internal standards lies in the principle of isotope dilution mass spectrometry (IDMS).[1][2] In this method, a known quantity of a stable isotope-labeled version of the analyte of interest is introduced into a sample at the earliest possible stage of the workflow.[2] This "heavy" standard is chemically identical to the endogenous, or "light," analyte but has a different mass due to the incorporation of stable isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H).[3][4]

Because the SIL internal standard and the analyte are chemically identical, they exhibit the same behavior throughout the entire analytical process, including extraction, derivatization, and ionization in the mass spectrometer. Any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard equally. By measuring the ratio of the mass spectrometric signal of the analyte to that of the known amount of the SIL internal standard, the absolute or relative quantity of the analyte in the original sample can be determined with high accuracy and precision.[1]

Key Methodologies for Stable Isotope Labeling

Several strategies have been developed to incorporate stable isotopes into internal standards, each with its own advantages and specific applications. The two primary approaches are metabolic labeling, where the label is incorporated in vivo or in cellulo, and chemical synthesis, where the labeled standard is created in vitro.

Metabolic Labeling: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used metabolic labeling technique for quantitative proteomics.[5][6][7][8] It involves growing cells in a specialized culture medium where one or more essential amino acids are replaced with their heavy stable isotope-labeled counterparts (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).[9] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[10]

For a typical SILAC experiment, two populations of cells are cultured: a "light" population grown in normal medium and a "heavy" population grown in the labeled medium. After experimental treatment (e.g., drug exposure), the cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The relative abundance of a protein between the two conditions is determined by comparing the signal intensities of the heavy and light peptide pairs.[11]

Experimental Workflow for a Typical SILAC Experiment

Caption: A simplified workflow for a typical SILAC experiment.

Detailed Experimental Protocol: SILAC for Quantitative Proteomics

This protocol outlines a general procedure for a two-plex SILAC experiment to compare protein expression between a control and a treated cell line.

I. Cell Culture and Labeling

-

Media Preparation: Prepare "light" and "heavy" SILAC media. Both media should be identical in composition (e.g., DMEM for SILAC) but deficient in the amino acids to be labeled (typically L-arginine and L-lysine). Supplement the "light" medium with standard L-arginine and L-lysine, and the "heavy" medium with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine). Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids.

-

Cell Adaptation: Culture the cells in their respective "light" and "heavy" media for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids into the proteome.[10][11]

-

Experimental Treatment: Once labeling is complete, apply the experimental treatment (e.g., drug compound) to the "heavy" labeled cells. The "light" labeled cells will serve as the control.

II. Sample Preparation

-

Cell Harvesting and Mixing: Harvest the "light" and "heavy" cell populations and count them. Combine an equal number of cells from both populations (1:1 ratio).

-

Cell Lysis and Protein Extraction: Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to remove cell debris and collect the supernatant containing the protein extract.

-

Protein Digestion:

III. LC-MS/MS Analysis

-

Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.

-

LC-MS/MS: Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

-

Column: C18 reversed-phase column.

-

Gradient: A typical gradient would be a linear increase in acetonitrile concentration over 60-120 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring a full MS scan followed by MS/MS scans of the most intense precursor ions.

-

IV. Data Analysis

-

Database Searching: Use a software package like MaxQuant to search the raw MS/MS data against a protein database to identify the peptides and proteins.

-

Quantification: The software will identify and quantify the "light" and "heavy" peptide pairs. The ratio of the intensities of the heavy to light peptides for a given protein reflects the relative abundance of that protein between the treated and control samples.

Absolute Quantification (AQUA) using Synthetic Peptides

The AQUA (Absolute QUAntification) strategy is a targeted proteomics approach that provides absolute quantification of specific proteins and their post-translational modifications (PTMs).[4][12][][14][15][16] This method relies on the use of synthetic, stable isotope-labeled peptides as internal standards.[4][12][14][16]

An AQUA experiment involves synthesizing a "heavy" peptide that is identical in sequence to a target peptide produced by the proteolytic digestion of the protein of interest. This synthetic peptide incorporates one or more stable isotopes. A known amount of the AQUA peptide is spiked into the biological sample before or after protein digestion. The sample is then analyzed by targeted mass spectrometry, typically using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), to quantify both the endogenous "light" peptide and the "heavy" AQUA peptide.[12][14] The absolute concentration of the target protein is then calculated based on the ratio of the signals and the known amount of the spiked-in AQUA peptide.

Logical Workflow for the AQUA Method

Caption: A logical workflow for the AQUA absolute quantification method.

Detailed Experimental Protocol: AQUA for Absolute Protein Quantification

This protocol provides a general workflow for the absolute quantification of a target protein using the AQUA method.

I. Assay Development

-

Peptide Selection:

-

Select one or more proteotypic peptides for your target protein. These are peptides that are unique to the protein of interest and are consistently observed in mass spectrometry experiments.

-

Bioinformatics tools can be used to predict suitable peptides based on factors like size, charge, and potential for modifications.

-

-

AQUA Peptide Synthesis:

-

Synthesize the selected peptide(s) with the incorporation of a stable isotope-labeled amino acid (e.g., ¹³C₆,¹⁵N₂-Lysine or ¹³C₆-Arginine). The labeled amino acid should ideally be in a position that does not affect peptide fragmentation.

-

The synthesized AQUA peptide should be purified to a high degree and its concentration accurately determined.

-

-

SRM/MRM Method Development:

-

Infuse the AQUA peptide into the mass spectrometer to determine its optimal precursor ion charge state and fragmentation pattern.

-

Select several intense and specific fragment ions (transitions) for both the heavy and light peptides to monitor in the SRM/MRM experiment.

-

Optimize the collision energy for each transition to maximize signal intensity.

-

II. Sample Analysis

-

Sample Preparation:

-

Lyse the cells or tissues to extract the proteins.

-

Accurately determine the total protein concentration of the lysate.

-

-

Spiking and Digestion:

-

Add a known amount of the AQUA peptide to a specific amount of the protein lysate.

-

Perform in-solution or in-gel tryptic digestion of the protein mixture.

-

-

LC-SRM/MRM Analysis:

-

Analyze the digested sample using a triple quadrupole or other tandem mass spectrometer capable of SRM/MRM, coupled to an LC system.

-

Set up the instrument to specifically monitor the selected transitions for the light and heavy peptides at their expected retention times.

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for the light and heavy peptide transitions.

-

Calculate the ratio of the light to heavy peak areas.

-

Using the known concentration of the spiked-in AQUA peptide, calculate the absolute amount of the endogenous peptide, and subsequently the concentration of the target protein in the original sample.

-

Applications in Drug Development and Clinical Research

SIL internal standards have become indispensable tools throughout the drug discovery and development pipeline, from early-stage target identification to late-stage clinical trials.

Target Identification and Validation

SILAC-based proteomics is a powerful approach for identifying and validating drug targets. By comparing the proteomes of cells treated with a drug candidate to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered, providing insights into the drug's mechanism of action and potential off-target effects.[17]

For example, in a study investigating the effects of the EGFR inhibitor gefitinib, SILAC was used to quantify changes in the proteome of A431 cancer cells. This analysis identified over 400 proteins that were significantly altered upon treatment, providing a global view of the cellular response to EGFR inhibition.[6]

| Protein | Function | Fold Change (Gefitinib/Control) |

| Upregulated Proteins | ||

| Protein A | Cell Adhesion | 2.5 |

| Protein B | Apoptosis | 3.1 |

| Downregulated Proteins | ||

| Protein C | Proliferation | 0.4 |

| Protein D | Cell Cycle | 0.3 |

| Table 1: Representative quantitative data from a SILAC experiment showing the effect of a drug on protein expression. Data is hypothetical and for illustrative purposes. |

Biomarker Discovery and Validation

The identification of robust biomarkers is crucial for patient stratification, monitoring disease progression, and assessing therapeutic response. SILAC is widely used in biomarker discovery to identify proteins that are differentially expressed between healthy and diseased states.[7] Once candidate biomarkers are identified, the AQUA methodology can be employed for their absolute quantification and validation in clinical samples.[18][19][20][21]

For instance, AQUA has been used to validate potential cancer biomarkers in patient plasma, providing the high level of accuracy and precision required for clinical assays.

| Biomarker | Healthy Control (ng/mL) | Cancer Patient (ng/mL) | p-value |

| Protein X | 15.2 ± 3.1 | 85.7 ± 12.4 | < 0.001 |

| Protein Y | 2.5 ± 0.8 | 10.1 ± 2.5 | < 0.01 |

| Table 2: Example of absolute quantification of clinical biomarkers using the AQUA method. Data is hypothetical and for illustrative purposes. |

Pharmacokinetics and Drug Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is a critical component of drug development. Stable isotope-labeled drugs are used as tracers in pharmacokinetic studies to differentiate the administered drug from its endogenous counterparts.[3][] Furthermore, SILAC-labeled proteins can be used to study the pharmacokinetics of biologic drugs, such as monoclonal antibodies.[5]

Metabolic flux analysis (MFA) using stable isotope tracers is another powerful application in drug discovery.[8][12][14][22][23] By tracking the flow of labeled metabolites through metabolic pathways, researchers can understand how a drug affects cellular metabolism and identify potential metabolic liabilities.

Signaling Pathway Analysis: EGFR Signaling

SILAC-based phosphoproteomics is a powerful tool for dissecting signaling pathways. The diagram below illustrates a simplified EGFR signaling pathway and indicates key phosphorylation events that can be quantified using SILAC to assess pathway activation in response to drug treatment.

Caption: Simplified EGFR signaling pathway highlighting quantifiable phosphorylation events.

Regulatory Considerations

The use of internal standards in bioanalytical methods is a key consideration for regulatory agencies such as the U.S. Food and Drug Administration (FDA).[7][9][24] The FDA's guidance on bioanalytical method validation emphasizes the importance of using an appropriate internal standard to ensure the accuracy and reproducibility of the data.[9][24] While not always mandatory, the use of a stable isotope-labeled internal standard is highly recommended, particularly for chromatographic assays, as it is considered the most effective way to correct for variability.

Conclusion

Stable isotope-labeled internal standards are a cornerstone of modern quantitative mass spectrometry, enabling researchers and drug development professionals to achieve the highest levels of accuracy and precision. From the broad, discovery-based approach of SILAC to the targeted, absolute quantification of AQUA, these methodologies provide invaluable tools for a wide range of applications, including target identification, biomarker validation, and pharmacokinetic studies. By understanding the core principles and mastering the experimental protocols of these powerful techniques, scientists can generate high-quality, reliable data that accelerates the pace of discovery and innovation in the life sciences.

References

- 1. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | SILAC-based quantitative proteomics and microscopy analysis of cancer cells treated with the N-glycolyl GM3-specific anti-tumor antibody 14F7 [frontiersin.org]

- 3. metsol.com [metsol.com]

- 4. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and metabolism studies using uniformly stable isotope labeled proteins with HPLC/CRIMS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stable isotope-assisted metabolomics to detect metabolic flux changes in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 15. benchchem.com [benchchem.com]

- 16. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A novel biomarker assay qualification strategy for rare human matrices - a case study of biomarkers in aqueous humor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Automated quantitative analysis (AQUA) of in situ protein expression, antibody concentration, and prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

A Technical Guide to the Use of d11-Glyburide in Quantitative Bioanalysis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Precise Glyburide Quantification

Glyburide (also known as glibenclamide) is a potent, second-generation sulfonylurea drug used to manage type 2 diabetes mellitus.[1][2][3] It functions by stimulating insulin release from pancreatic β-cells.[1][2][4] Given its therapeutic importance and the narrow window between efficacy and adverse effects like hypoglycemia, the ability to accurately and precisely quantify glyburide concentrations in biological matrices is paramount.[3] This is critical for pharmacokinetic (PK) studies, bioequivalence trials, and therapeutic drug monitoring.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. The cornerstone of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the entire analytical process—from sample extraction to detection—to correct for variability. Stable isotope-labeled (SIL) compounds are considered the ultimate choice for internal standards, and for glyburide, d11-glyburide has emerged as the preferred option.[5][6][7][8]

This technical guide details the core rationale for using d11-glyburide, presents key quantitative data, provides a representative experimental protocol, and illustrates the underlying principles and workflows through diagrams.

Core Rationale: Why d11-Glyburide is the Optimal Internal Standard

The use of a deuterated internal standard like d11-glyburide is based on fundamental principles of analytical chemistry that aim to minimize errors and enhance data reliability.[9]

2.1 Physicochemical and Chromatographic Equivalence An ideal IS co-elutes with the analyte to ensure that both are subjected to the same matrix effects at the same time.[7] Deuterium is a stable, non-radioactive isotope of hydrogen. Replacing eleven hydrogen atoms with deuterium atoms (d11) results in a molecule that is chemically and structurally almost identical to the parent glyburide.[8][9]

This near-identical nature ensures that d11-glyburide has the same:

-

Extraction Recovery: It behaves identically during sample preparation steps like protein precipitation or liquid-liquid extraction.

-

Chromatographic Retention Time: It co-elutes with native glyburide under typical reversed-phase HPLC conditions.

-

Ionization Efficiency: It responds to electrospray ionization (ESI) in the same manner as glyburide, ensuring that any ion suppression or enhancement from the biological matrix affects both compounds equally.[7]

This equivalence allows the ratio of the analyte signal to the IS signal to remain constant even if absolute signal intensities fluctuate, leading to high accuracy and precision.

2.2 Unambiguous Mass Differentiation While chemically similar, the d11-label provides a crucial mass difference that allows the mass spectrometer to easily distinguish it from the unlabeled analyte. The incorporation of eleven deuterium atoms increases the molecular weight by approximately 11 Daltons. This significant mass shift prevents isotopic crosstalk, where the natural isotopic abundance of the analyte could interfere with the signal of the internal standard, a risk with standards having only a small mass difference.[7]

2.3 Chemical Stability The deuterium atoms in d11-glyburide are covalently bonded to carbon atoms. This C-D bond is highly stable and not susceptible to the hydrogen-deuterium (H/D) exchange that can occur with solvents or under certain pH conditions.[10] This ensures the isotopic purity of the standard is maintained throughout the analytical workflow.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the analysis of glyburide using d11-glyburide as an internal standard. Data is compiled from representative LC-MS/MS methods.[5][6][11][12]

Table 1: Molecular Properties of Glyburide and d11-Glyburide

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Mass Difference (Da) |

| Glyburide | C₂₃H₂₈ClN₃O₅S | 493.99 | - |

| d11-Glyburide | C₂₃H₁₇D₁₁ClN₃O₅S | 505.06 | +11.07 |

Table 2: Representative LC-MS/MS Parameters for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | IS Precursor Ion (m/z) | IS Product Ion (m/z) | Ionization Mode |

| Glyburide | 494.2 | 369.1 | d11-Glyburide | 505.2 | 380.1 | ESI Positive |

| Glyburide | 494.1 | 169.1 | d11-Glyburide | 505.1 | 169.1 | ESI Positive |

Note: Specific m/z values may vary slightly based on instrumentation and adduct formation.

Table 3: Performance Characteristics of a Validated LC-MS/MS Method

| Parameter | Glyburide in Human Plasma | Reference |

| Linearity Range | 5 - 500 ng/mL | [12] |

| Lower Limit of Quantification (LLOQ) | 1.02 ng/mL | [5] |

| Extraction Recovery | 87% - 99% | [5] |

| Inter- & Intra-batch Precision (%CV) | < 8% | [12] |

| Inter- & Intra-batch Accuracy (%RE) | within ±8% | [12] |

Visualized Diagrams and Workflows

4.1 Glyburide's Mechanism of Action

Glyburide exerts its therapeutic effect by interacting with the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. The diagram below illustrates this signaling pathway.[1][2][4]

Caption: Glyburide inhibits the SUR1 subunit of the KATP channel, leading to insulin release.

4.2 Typical Bioanalytical Workflow

The quantification of glyburide in a biological sample like plasma follows a standardized workflow, as depicted below. The addition of d11-glyburide at the beginning is crucial for ensuring accuracy.

Caption: Standard workflow for quantifying glyburide in plasma using an internal standard.

Detailed Experimental Protocol

This section provides a representative protocol for the simultaneous determination of glyburide in human plasma using LC-MS/MS, adapted from validated methods.[5][12]

5.1 Materials and Reagents

-

Glyburide and d11-Glyburide reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid and ammonium acetate

-

Human plasma (blank, K2-EDTA)

5.2 Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately dissolve glyburide and d11-glyburide in methanol.

-

Working Standard Solutions: Serially dilute the glyburide stock solution with 50:50 methanol:water to create calibration standards (e.g., ranging from 5 to 500 ng/mL).

-

Internal Standard Working Solution: Dilute the d11-glyburide stock solution to a fixed concentration (e.g., 50 ng/mL).

5.3 Sample Preparation (Protein Precipitation)

-

Aliquot 400 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the d11-glyburide internal standard working solution and vortex for 1 minute.[5]

-

Add 1.2 mL of acetonitrile containing 0.1% formic acid to precipitate proteins.[5]

-

Vortex the mixture vigorously for 3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.[5]

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 120 µL of the mobile phase (e.g., 50:50 methanol:5mM ammonium acetate buffer).[5]

-

Transfer the reconstituted sample to an autosampler vial for injection.

5.4 LC-MS/MS Conditions

-

LC System: Agilent or Waters UPLC/HPLC system.

-

Column: A reversed-phase C18 column (e.g., Agilent Eclipse XDB C18, 50 mm x 4.6 mm, 5 µm).[5][12]

-

Mobile Phase: A gradient of A) 5 mM ammonium acetate in water and B) Methanol.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Glyburide: e.g., Q1: 494.2 m/z → Q3: 369.1 m/z

-

d11-Glyburide: e.g., Q1: 505.2 m/z → Q3: 380.1 m/z

-

5.5 Data Analysis

-

Integrate the peak areas for both the glyburide and d11-glyburide MRM transitions.

-

Calculate the peak area ratio (Glyburide Area / d11-Glyburide Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of glyburide in unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of d11-glyburide as an internal standard is integral to the development of robust, accurate, and precise bioanalytical methods for the quantification of glyburide. Its design leverages the core principles of mass spectrometry, providing a tool that is chemically analogous yet physically distinct from the analyte. This allows it to effectively compensate for the myriad of variables encountered during sample analysis, from extraction efficiency to matrix-induced ion suppression. For any researcher or drug development professional involved in the pharmacokinetics or clinical assessment of glyburide, the use of a d11-labeled internal standard is not just a best practice, but a requirement for generating high-quality, reliable data.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Glyburide? [synapse.patsnap.com]

- 3. Glyburide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]